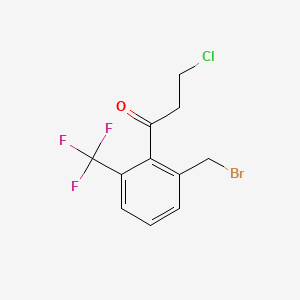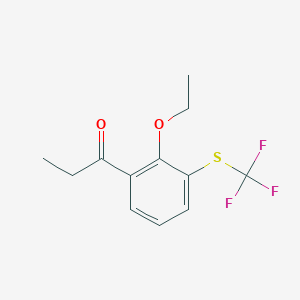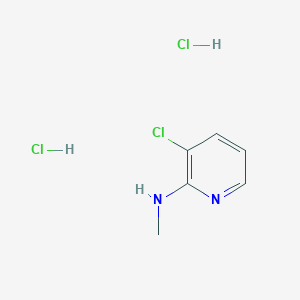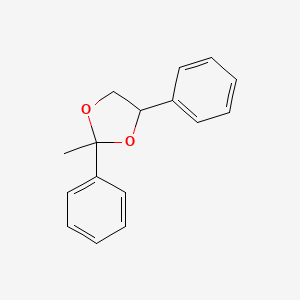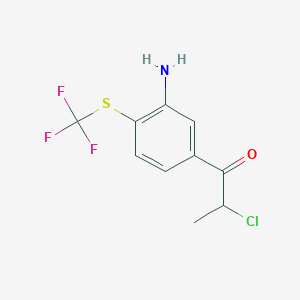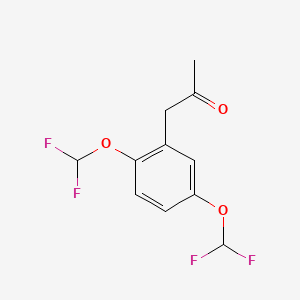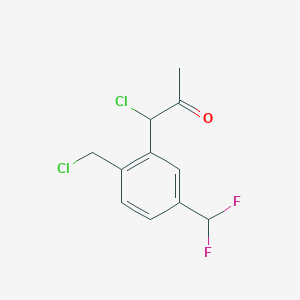
1-Chloro-1-(2-(chloromethyl)-5-(difluoromethyl)phenyl)propan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-1-(2-(chloromethyl)-5-(difluoromethyl)phenyl)propan-2-one is an organic compound with the molecular formula C11H10Cl2F2O. This compound is characterized by the presence of a chloromethyl group, a difluoromethyl group, and a chloro-substituted propanone moiety. It is of interest in various fields of chemistry due to its unique structure and reactivity.
Méthodes De Préparation
The synthesis of 1-Chloro-1-(2-(chloromethyl)-5-(difluoromethyl)phenyl)propan-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Material: The synthesis begins with a suitable aromatic compound that has the desired substitution pattern.
Chloromethylation: The aromatic compound undergoes chloromethylation using formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride.
Fluorination: The chloromethylated intermediate is then subjected to fluorination using a fluorinating agent such as hydrogen fluoride or a fluorine-containing reagent.
Chlorination: The final step involves the chlorination of the propanone moiety using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Analyse Des Réactions Chimiques
1-Chloro-1-(2-(chloromethyl)-5-(difluoromethyl)phenyl)propan-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Addition: The compound can participate in addition reactions with reagents like hydrogen cyanide or Grignard reagents, leading to the formation of cyanohydrins or tertiary alcohols.
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-Chloro-1-(2-(chloromethyl)-5-(difluoromethyl)phenyl)propan-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular pathways.
Medicine: Research is ongoing to explore its potential as a lead compound for the development of new drugs, particularly those targeting specific molecular pathways.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of 1-Chloro-1-(2-(chloromethyl)-5-(difluoromethyl)phenyl)propan-2-one involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on enzymes or other biomolecules. This interaction can lead to the inhibition or activation of specific pathways, depending on the nature of the target and the context of the reaction.
Comparaison Avec Des Composés Similaires
1-Chloro-1-(2-(chloromethyl)-5-(difluoromethyl)phenyl)propan-2-one can be compared with other similar compounds such as:
1-Chloro-1-(2-(difluoromethyl)phenyl)propan-2-one:
1-Chloro-1-(3-(chloromethyl)-4-(difluoromethyl)phenyl)propan-2-one: This compound has a different substitution pattern on the aromatic ring, leading to variations in its chemical behavior and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and potential for diverse applications in scientific research and industry.
Propriétés
Formule moléculaire |
C11H10Cl2F2O |
|---|---|
Poids moléculaire |
267.10 g/mol |
Nom IUPAC |
1-chloro-1-[2-(chloromethyl)-5-(difluoromethyl)phenyl]propan-2-one |
InChI |
InChI=1S/C11H10Cl2F2O/c1-6(16)10(13)9-4-7(11(14)15)2-3-8(9)5-12/h2-4,10-11H,5H2,1H3 |
Clé InChI |
ZAJDEQQUJTYHEV-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C(C1=C(C=CC(=C1)C(F)F)CCl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



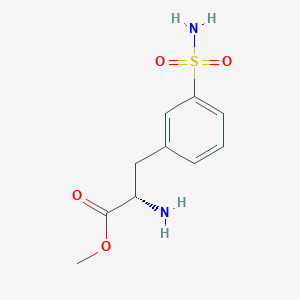

![(E)-3-(6-Formyl-1H-benzo[d]imidazol-4-yl)acrylic acid](/img/structure/B14066762.png)
